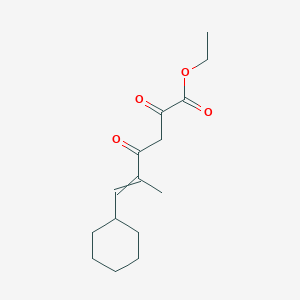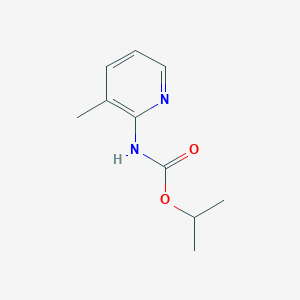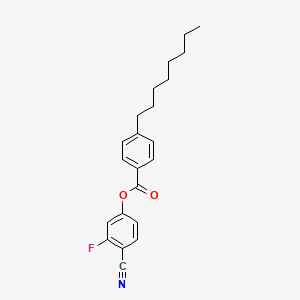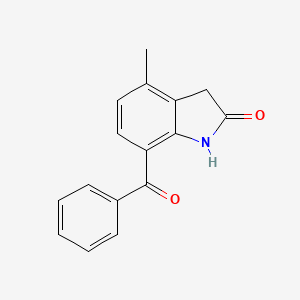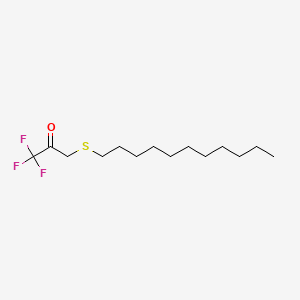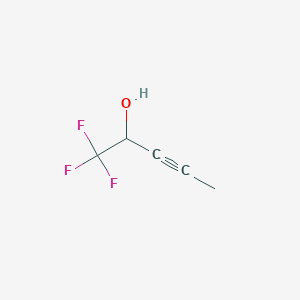![molecular formula C9H18O2S B14351856 2-Methyl-2-[2-(propylsulfanyl)ethyl]-1,3-dioxolane CAS No. 96493-51-5](/img/structure/B14351856.png)
2-Methyl-2-[2-(propylsulfanyl)ethyl]-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-[2-(propylsulfanyl)ethyl]-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are heterocyclic acetals with a five-membered ring containing two oxygen atoms. This compound is characterized by the presence of a dioxolane ring substituted with a methyl group and a propylsulfanyl group. It is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[2-(propylsulfanyl)ethyl]-1,3-dioxolane typically involves the acetalization of aldehydes or ketalization of ketones with ethylene glycol. The reaction is catalyzed by acids such as p-toluenesulfonic acid or sulfuric acid. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like toluene or benzene, followed by purification through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters and higher yields. The use of catalysts like zeolites or ion-exchange resins can also enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-[2-(propylsulfanyl)ethyl]-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into alcohols or thiols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of different thioethers or sulfonium salts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, sodium hydride, dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Thioethers, sulfonium salts.
Aplicaciones Científicas De Investigación
2-Methyl-2-[2-(propylsulfanyl)ethyl]-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its use in drug development, particularly in the synthesis of pharmaceuticals with sulfur-containing functional groups.
Industry: Utilized in the production of polymers, resins, and other materials due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-[2-(propylsulfanyl)ethyl]-1,3-dioxolane involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The presence of the propylsulfanyl group allows for specific interactions with biological targets, potentially leading to antimicrobial or antifungal effects.
Comparación Con Compuestos Similares
2-Methyl-2-[2-(propylsulfanyl)ethyl]-1,3-dioxolane can be compared with other similar compounds, such as:
1,3-Dioxolane: A simpler dioxolane without the methyl and propylsulfanyl substitutions.
2-Ethyl-2-methyl-1,3-dioxolane: A dioxolane with an ethyl and methyl substitution.
2-Methyl-2-(methylsulfonyl)propionaldehyde oxime: A compound with a similar sulfur-containing functional group but different overall structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
96493-51-5 |
|---|---|
Fórmula molecular |
C9H18O2S |
Peso molecular |
190.31 g/mol |
Nombre IUPAC |
2-methyl-2-(2-propylsulfanylethyl)-1,3-dioxolane |
InChI |
InChI=1S/C9H18O2S/c1-3-7-12-8-4-9(2)10-5-6-11-9/h3-8H2,1-2H3 |
Clave InChI |
MZGFZQYHUJCXLQ-UHFFFAOYSA-N |
SMILES canónico |
CCCSCCC1(OCCO1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


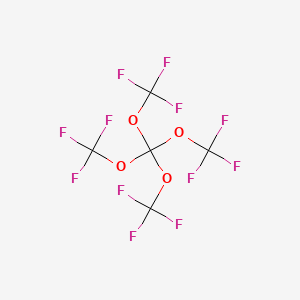

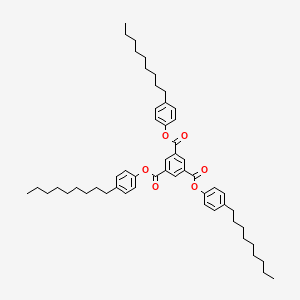
![N-[2-(2-Methylphenyl)propan-2-yl]-N'-(2-phenylpropan-2-yl)urea](/img/structure/B14351793.png)
![N-{2-[(Benzenesulfonyl)amino]-5-(diethylamino)phenyl}acetamide](/img/structure/B14351801.png)
![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}-3-nitrobenzaldehyde](/img/structure/B14351807.png)


